molecular formula C17H18N2O2S B2420848 Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate CAS No. 107466-59-1

Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate

Cat. No. B2420848
CAS RN: 107466-59-1
M. Wt: 314.4
InChI Key: LGFRTQWOTFTCNY-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate” is a chemical compound. It is described as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name and InChI code. The IUPAC name is “methyl ( {2- [ (4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate” and the InChI code is "1S/C19H22N2O2S2/c1-13-7-9-14 (10-8-13)11-25-19-20-16-6-4-3-5-15 (16)18 (21-19)24-12-17 (22)23-2/h7-10H,3-6,11-12H2,1-2H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 374.53 . It is a solid at room temperature . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate derivatives have been explored for their potential in treating tuberculosis. A particular study synthesized a series of 3-heteroarylthioquinoline derivatives and tested their in vitro activity against Mycobacterium tuberculosis H37Rv. The derivatives displayed significant antituberculosis activity without any toxic effects against the mouse fibroblast cell line NIH 3T3, suggesting their potential as therapeutic agents for tuberculosis while minimizing cytotoxicity (Chitra et al., 2011).

Multicomponent Synthesis

Methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has been utilized in multicomponent synthesis processes. The compound served as a key component in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, indicating its utility in complex chemical reactions and the creation of novel compounds (Dyachenko et al., 2015).

Antibacterial Activity

The compound has been instrumental in synthesizing derivatives with notable antibacterial properties. For instance, Phenyl -2-(4- {(N-(2,2,4 -trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, synthesized in a single pot, exhibited significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria (Sri et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-15(20)11-22-17-13-9-5-6-10-14(13)18-16(19-17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFRTQWOTFTCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate

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